![molecular formula C4H8Cl2N4O2 B2545671 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride CAS No. 1909319-29-4](/img/structure/B2545671.png)
2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride” is a chemical compound with the molecular formula C4H8Cl2N4O2 and a molecular weight of 215.03 . It is available for research use only.
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . The synthesis process can be challenging, but efficient methods have been developed, such as a metal-free process that features an efficient condensation for the triazole build-up under flow conditions .
Molecular Structure Analysis
The molecular structure of “2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride” includes a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . The structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse. For instance, the synthesis of these compounds often involves cyclocondensation reactions . The development of new synthetic approaches for these compounds is an active area of research .
Scientific Research Applications
Drug Discovery
1,2,3-triazoles, which include 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . Their strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They can be used to attach two molecules together, often a biomolecule and a probe or label.
Chemical Biology
1,2,3-triazoles are used in chemical biology . They can be used as a tool to explore biological systems.
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They can be used as a fluorescent probe for imaging in biological systems.
Materials Science
1,2,3-triazoles are used in materials science . They can be used in the synthesis of new materials with improved properties.
Future Directions
properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.2ClH/c5-4-6-2-8(7-4)1-3(9)10;;/h2H,1H2,(H2,5,7)(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXKJBUAQKHPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.